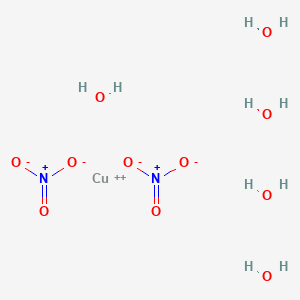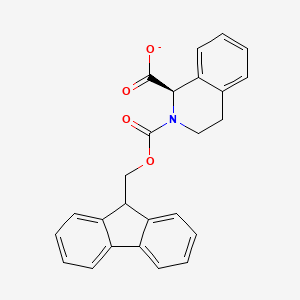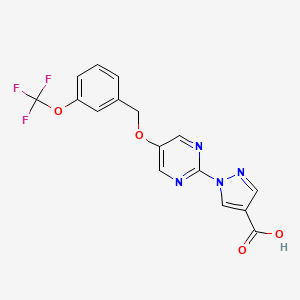
Alkbh1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkbh1-IN-1 is a small molecule inhibitor specifically designed to target AlkB homolog 1 (ALKBH1), a 2-oxoglutarate and Fe2±dependent hydroxylase. ALKBH1 is involved in the demethylation of various substrates, including DNA, RNA, and histones, playing a crucial role in epigenetic regulation and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alkbh1-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. The use of automated reactors and continuous flow chemistry can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Alkbh1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific pH levels, temperatures, and solvent systems to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .
Applications De Recherche Scientifique
Alkbh1-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Alkbh1-IN-1 exerts its effects by inhibiting the enzymatic activity of ALKBH1. It binds to the active site of ALKBH1, preventing the demethylation of its substrates. This inhibition disrupts the normal epigenetic regulation and cellular processes mediated by ALKBH1. The molecular targets and pathways involved include DNA, RNA, and histone demethylation, as well as various signaling pathways regulated by these modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alkbh1-IN-2: Another inhibitor of ALKBH1 with a slightly different chemical structure.
Alkbh1-IN-3: A more potent inhibitor with enhanced selectivity for ALKBH1.
Uniqueness
Alkbh1-IN-1 is unique due to its specific binding affinity and selectivity for ALKBH1. Compared to similar compounds, it offers a balanced profile of potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H11F3N4O4 |
|---|---|
Poids moléculaire |
380.28 g/mol |
Nom IUPAC |
1-[5-[[3-(trifluoromethoxy)phenyl]methoxy]pyrimidin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H11F3N4O4/c17-16(18,19)27-12-3-1-2-10(4-12)9-26-13-6-20-15(21-7-13)23-8-11(5-22-23)14(24)25/h1-8H,9H2,(H,24,25) |
Clé InChI |
LCLDWDBSMQPBKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=C(N=C2)N3C=C(C=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


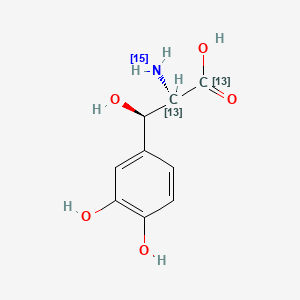
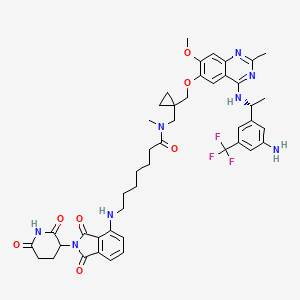
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
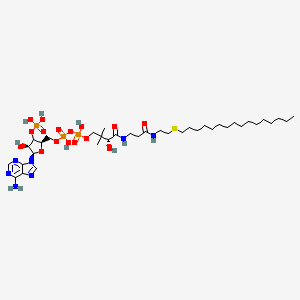
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)

![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
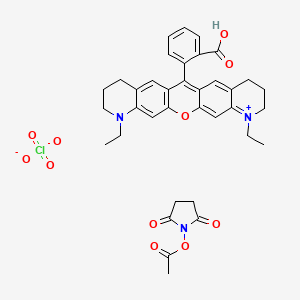
![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
